molecular formula C18H19N3O4S B2785173 5-(Morpholin-4-ylsulfonyl)indolinyl 4-pyridyl ketone CAS No. 919214-70-3

5-(Morpholin-4-ylsulfonyl)indolinyl 4-pyridyl ketone

Cat. No. B2785173
CAS RN: 919214-70-3
M. Wt: 373.43
InChI Key: VCLITZNBRMYYDB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . A strategy was proposed for the synthesis of 5-(morpholin-4-yl)-N’-sulfonyl-1,2,3-thiadiazole-4-imidamides, as well as previously unknown 2-thiocarbamoylacetimidamides . Their reactions with arylsulfonyl azides were studied . In the case of reactions between dimorpholine derivatives of 2-thiocarbamoylacetimidamides and arylsulfonyl azides, diazo transfer did not occur . Instead, a new process was observed, producing the target molecules in one synthetic step via the formation of triazene intermediate and the elimination of ammonia .

Scientific Research Applications

Synthesis of Hybrid Molecules

The compound is used in the synthesis of hybrid molecules that contain both 1,2,3-thiadiazole and N’-sulfonylamidine moieties. These hybrid molecules are of interest due to their enhanced solubility in organic solvents, which facilitates the study of their chemical and biological properties .

Biological Activity

1,2,3-Thiadiazoles, which can be synthesized using this compound, attract attention for their wide range of biological activities. This includes potential applications in suppressing cell differentiation involved in bone tissue destruction and exhibiting antiresorptive and antibacterial activities .

Dopamine Transport Inhibition

The compound may play a role in the synthesis of molecules that inhibit dopamine transport. This application is significant in the field of neuroscience and pharmacology, where controlling dopamine levels is crucial for treating various neurological disorders .

Chemical Property Characterization

The introduction of morpholine rings, as seen in this compound, is expected to significantly increase solubility in organic solvents. This property is essential for characterizing the chemical and biological properties of new synthetic molecules .

Antiresorptive Activity

Compounds synthesized from this ketone have shown potential in exhibiting antiresorptive activity. This is particularly relevant in medical research focused on preventing bone loss and treating osteoporosis .

Antibacterial Applications

The antibacterial activity of molecules derived from this compound could lead to the development of new antibacterial agents. This is a critical area of research given the rising concern over antibiotic resistance .

properties

IUPAC Name

(5-morpholin-4-ylsulfonyl-2,3-dihydroindol-1-yl)-pyridin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4S/c22-18(14-3-6-19-7-4-14)21-8-5-15-13-16(1-2-17(15)21)26(23,24)20-9-11-25-12-10-20/h1-4,6-7,13H,5,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCLITZNBRMYYDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=C(C=C2)S(=O)(=O)N3CCOCC3)C(=O)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Morpholin-4-ylsulfonyl)indolinyl 4-pyridyl ketone

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